
4-Methylthiazole-2-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylthiazole-2-sulfinicacid is a heterocyclic organic compound that contains a thiazole ring with a methyl group at the 4-position and a sulfinic acid group at the 2-position Thiazole rings are known for their aromaticity and are found in various biologically active molecules
Preparation Methods
The synthesis of 4-Methylthiazole-2-sulfinicacid typically involves the reaction of 4-methylthiazole with an oxidizing agent to introduce the sulfinic acid group at the 2-position. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve this transformation. Industrial production methods may involve similar oxidative processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Methylthiazole-2-sulfinicacid undergoes various types of chemical reactions, including:
Oxidation: The sulfinic acid group can be further oxidized to a sulfonic acid group using strong oxidizing agents such as potassium permanganate.
Reduction: The sulfinic acid group can be reduced to a thiol group using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-donating effect of the methyl group.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include 4-Methylthiazole-2-sulfonic acid, 4-Methylthiazole-2-thiol, and substituted thiazole derivatives.
Scientific Research Applications
4-Methylthiazole-2-sulfinicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest for their potential biological activities.
Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, given the biological activities associated with thiazole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive thiazole ring.
Mechanism of Action
The mechanism of action of 4-Methylthiazole-2-sulfinicacid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. These interactions can lead to antimicrobial, anti-inflammatory, and anticancer effects.
Comparison with Similar Compounds
4-Methylthiazole-2-sulfinicacid can be compared with other thiazole derivatives, such as:
4-Methylthiazole-2-sulfonic acid: This compound has a sulfonic acid group instead of a sulfinic acid group, making it more oxidized and potentially more reactive.
4-Methylthiazole-2-thiol: This compound has a thiol group instead of a sulfinic acid group, giving it different reactivity and potential biological activities.
2,4-Disubstituted thiazoles: These compounds have various substituents at the 2- and 4-positions, leading to a wide range of biological activities and applications.
The uniqueness of this compound lies in its specific combination of a methyl group and a sulfinic acid group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H5NO2S2 |
|---|---|
Molecular Weight |
163.2 g/mol |
IUPAC Name |
4-methyl-1,3-thiazole-2-sulfinic acid |
InChI |
InChI=1S/C4H5NO2S2/c1-3-2-8-4(5-3)9(6)7/h2H,1H3,(H,6,7) |
InChI Key |
LHSYJGOBWOPHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


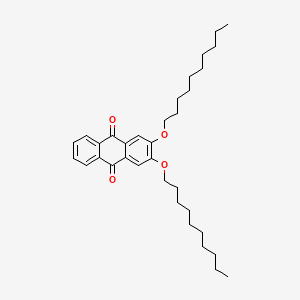
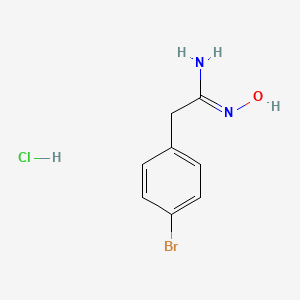
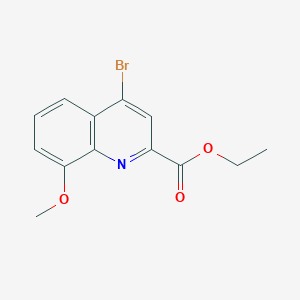
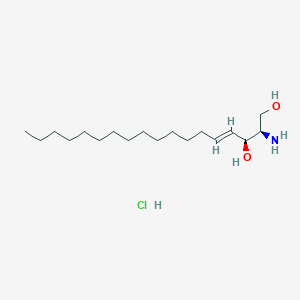
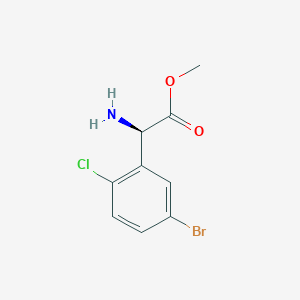
![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)
![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)
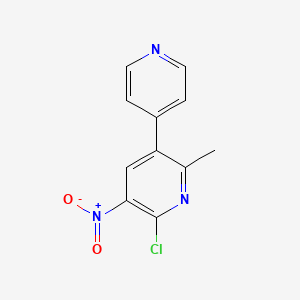
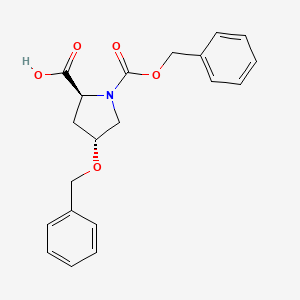
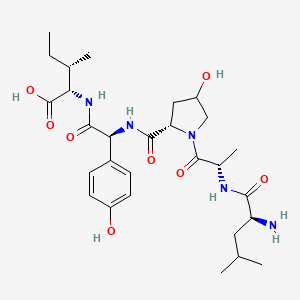
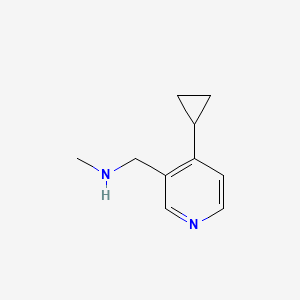
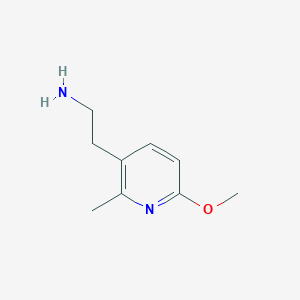

![1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone](/img/structure/B13127141.png)
